molecular formula C16H10N2O5 B2471021 N-(2-Nitrophenacyl)phthalimide CAS No. 861379-38-6

N-(2-Nitrophenacyl)phthalimide

Cat. No. B2471021
CAS RN: 861379-38-6
M. Wt: 310.265
InChI Key: TYKSKIMTKMBEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Nitrophenacyl)phthalimide is a chemical compound with the molecular formula C16H10N2O5 . It has a molecular weight of 310.27 . It is a chemiluminescent compound.


Synthesis Analysis

The synthesis of N-substituted phthalimides, such as this compound, can be achieved by condensing phthalic anhydride with the appropriate arylamines . Two methods are commonly used: heating an equimolar quantity of phthalic anhydride and an arylamine in an appropriate solvent; and heating the mixture of the above-mentioned reagents without any solvent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 .


Chemical Reactions Analysis

Phthalimides, including this compound, are frequently used in organic synthesis. The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .


Physical And Chemical Properties Analysis

This compound is a lipophilic and neutral compound, which allows it to easily cross biological membranes in vivo .

Scientific Research Applications

  • Hypolipidemic and Anti-inflammatory Activities : Phthalimide derivatives, including N-(2-nitrophenyl)phthalimide, have shown potential as hypolipidemic agents, capable of reducing plasma cholesterol and triglyceride levels. They also exhibit acute anti-inflammatory activity in animal models (Assis et al., 2014).

  • Analgesic and Anti-inflammatory Properties : Derivatives of phthalimide, including N-(2-nitrophenyl)phthalimide, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promise as therapeutic agents (Banarouei et al., 2019).

  • Anxiolytic Activity : Some phthalimide derivatives have demonstrated anxiolytic properties in animal models, contributing to research in the field of anxiety disorders (Hassanzadeh et al., 2012).

  • Hydrogen-bonded Frameworks : Studies on N-(3-nitrophenyl)phthalimide have revealed its ability to form hydrogen-bonded frameworks, which is significant in understanding its molecular interactions and potential applications in material science (Glidewell et al., 2004).

  • Antiproliferative Effect in Cancer Research : N-(alkyladamantyl)phthalimides, which include nitro derivatives, have been synthesized and tested for antiproliferative activity against various human cancer cell lines, demonstrating their potential in cancer research (Horvat et al., 2012).

  • Use in Organic Transformations : N-hydroxyphthalimide and its derivatives, including nitro variants, are used as catalytic agents in various organic transformations, highlighting their versatility in chemical synthesis (Coseri, 2009).

  • Optical Materials Research : Phthalimide derivatives are utilized in the synthesis of materials for organic field-effect transistors (OFETs) and light-emitting field-effect transistors (LEFETs), indicating their importance in the development of advanced electronic materials (Steckler et al., 2014).

Future Directions

Phthalimides, including N-(2-Nitrophenacyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They have potential applications in the development of new drugs aimed at improving cancer treatment . More studies are needed to confirm the viability of this compound as a promising candidate for new drug development .

properties

IUPAC Name

2-[2-(2-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSKIMTKMBEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.